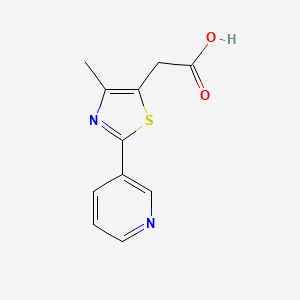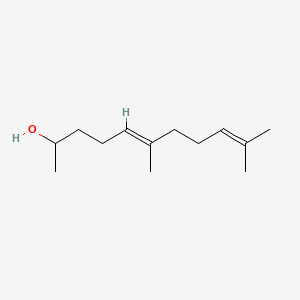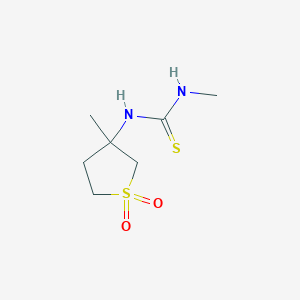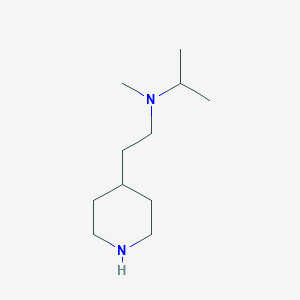
6-Methyl-2-(methylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- is an organic compound with the molecular formula C10H7F3N2S It is a derivative of pyridine, characterized by the presence of a nitrile group at the third position, a methyl group at the sixth position, a methylthio group at the second position, and a trifluoromethyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Nitrile Introduction: The nitrile group is introduced at the third position through a nucleophilic substitution reaction.
Methylation: The methyl group is added at the sixth position using a methylating agent under basic conditions.
Thiomethylation: The methylthio group is introduced at the second position using a thiomethylating reagent.
Trifluoromethylation: The trifluoromethyl group is added at the fourth position using a trifluoromethylating reagent under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-: Lacks the trifluoromethyl group.
3-Pyridinecarbonitrile, 6-methyl-4-(trifluoromethyl)-: Lacks the methylthio group.
3-Pyridinecarbonitrile, 2-(methylthio)-4-(trifluoromethyl)-: Lacks the methyl group.
Uniqueness
3-Pyridinecarbonitrile, 6-methyl-2-(methylthio)-4-(trifluoromethyl)- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrile and methylthio groups provide reactive sites for further chemical modifications.
Propriétés
Numéro CAS |
182127-93-1 |
|---|---|
Formule moléculaire |
C9H7F3N2S |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
6-methyl-2-methylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7F3N2S/c1-5-3-7(9(10,11)12)6(4-13)8(14-5)15-2/h3H,1-2H3 |
Clé InChI |
CEMRDLVLEVMUKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)SC)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-methoxy-4-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12115583.png)






![(2-[4-(Phenylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B12115653.png)
![Butanoic acid, 4-[(2-fluorobenzoyl)amino]-](/img/structure/B12115659.png)
![5-Bromo-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12115660.png)
![(2S)-2-[3-(2-Cchlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-4-methylpentanoic acid](/img/structure/B12115670.png)


